dTTP Exhibits 2.3–3‑Fold Lower Km than dUTP for DNA Polymerases γ and Φ29
Porcine liver DNA polymerase γ displays a Michaelis constant (Km) for dTTP of 0.4 µM, which is approximately 3‑fold lower than the Km for dUTP (1.1 µM), while Vmax values for the two substrates are very similar [1]. In a separate system, Φ29 DNA polymerase shows Km(dTTP) = 12.2 ± 1.3 nM versus Km(dUTP) = 28.2 ± 4.1 nM, a 2.3‑fold difference, and the catalytic efficiency ratio (kcat/Km) is 4.5 × 10⁻³ for dTTP compared with 1.9 × 10⁻³ for dUTP [2]. These data demonstrate that dTTP is the higher‑affinity substrate for polymerases from both eukaryotic and bacteriophage sources.
| Evidence Dimension | Michaelis constant (Km) for nucleotide incorporation |
|---|---|
| Target Compound Data | DNA pol γ: Km = 0.4 µM; Φ29 pol: Km = 12.2 ± 1.3 nM |
| Comparator Or Baseline | DNA pol γ: dUTP Km = 1.1 µM; Φ29 pol: dUTP Km = 28.2 ± 4.1 nM |
| Quantified Difference | 2.3‑fold to 3‑fold lower Km for dTTP depending on polymerase |
| Conditions | In vitro steady‑state kinetics, standard polymerase buffer, 37 °C (pol γ) and 30 °C (Φ29) |
Why This Matters
For DNA polymerase‑dependent applications (PCR, cDNA synthesis, sequencing), the higher affinity of dTTP translates directly into lower nucleotide consumption and more robust amplification, reducing reagent costs and experimental failure rates.
- [1] Mosbaugh, D.W. et al. (1988) Nucleic Acids Research, 16(14): 6925–6938. doi:10.1093/nar/16.14.6925. View Source
- [2] Garmendia, C. et al. (2008) Proc. Natl. Acad. Sci. USA, 105(49): 19044–19049. Table 1. View Source
